molecular formula C5H7BrO2 B1268097 Allyl bromoacetate CAS No. 40630-84-0

Allyl bromoacetate

Cat. No.: B1268097
CAS No.: 40630-84-0
M. Wt: 179.01 g/mol
InChI Key: MUWVIMJPXKIXJK-UHFFFAOYSA-N
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Description

Allyl bromoacetate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to pale yellow liquid with a pungent odor similar to that of ether. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions due to its reactivity.

Mechanism of Action

Target of Action

Allyl bromoacetate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis due to its ability to act as an alkylating agent .

Mode of Action

The mode of action of this compound involves the interaction with its targets through a process known as alkylation. This process involves the transfer of an alkyl group from the this compound to the target molecule. The bromine atom in the compound acts as a leaving group, facilitating the transfer of the allyl group .

Biochemical Pathways

It’s known that the compound can participate in cyclization reactions, leading to the formation of γ-lactones . This suggests that it may influence pathways involving lactone formation or degradation.

Result of Action

The primary result of this compound’s action is the alkylation of target molecules, leading to their modification. This can have various effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the presence of metallocomplex initiators .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl bromoacetate can be synthesized through the reaction of allyl alcohol with bromoacetic acid in the presence of a catalyst. The reaction typically involves the esterification of allyl alcohol with bromoacetic acid, using an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Allyl bromoacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of various substituted allyl acetates.

    Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, resulting in the formation of dihalo or haloacetates.

    Rearrangement Reactions: this compound can undergo the Reformatsky-Claisen rearrangement, where the allyl group migrates to form a new carbon-carbon bond, producing rearranged esters.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, thiols

    Electrophiles: Halogens, hydrogen halides

    Catalysts: Zinc dust for Reformatsky-Claisen rearrangement

Major Products:

  • Substituted allyl acetates
  • Dihalo or haloacetates
  • Rearranged esters

Scientific Research Applications

Allyl bromoacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.

    Industry: this compound is used in the production of specialty chemicals, flavors, and fragrances.

Comparison with Similar Compounds

    Allyl chloroacetate: Similar in structure but contains a chlorine atom instead of bromine. It undergoes similar substitution and addition reactions but may have different reactivity and selectivity.

    Allyl iodoacetate: Contains an iodine atom instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

    Allyl acetate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions but still participates in addition and rearrangement reactions.

Uniqueness of Allyl Bromoacetate: this compound is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. The bromine atom makes it a versatile intermediate for various chemical reactions, including nucleophilic substitution, electrophilic addition, and rearrangement reactions. Its reactivity is higher than allyl chloroacetate but lower than allyl iodoacetate, making it suitable for controlled and selective transformations in organic synthesis.

Properties

IUPAC Name

prop-2-enyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWVIMJPXKIXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335850
Record name Allyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40630-84-0
Record name Allyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name prop-2-enyl 2-bromoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Allyl Bromoacetate a potent nematocide compared to existing solutions?

A1: Research indicates that this compound exhibits strong nematocidal activity against the rice white tip nematode (Aphelenchoides besseyi). Notably, it completely inhibits nematode growth at a concentration of 8 parts per million (ppm) []. This is significantly more potent than Sodium N-methyldithiocarbamate, a commercially available nematocide that requires a concentration of 16 ppm for similar efficacy []. This suggests that this compound could potentially offer a more effective solution for nematode control in agricultural applications.

Q2: How does the structure of this compound influence its nematocidal activity?

A2: The study exploring halogenoalkylcarboxylic acid esters as nematocides synthesized around 40 different esters and evaluated their efficacy []. This structure-activity relationship (SAR) study revealed that Allyl esters of halogenoacetic acids, particularly this compound, demonstrated the most potent nematocidal activities []. This highlights the crucial role of both the allyl group and the bromine atom in the molecule's interaction with its biological target and subsequent nematocidal effects.

Q3: Beyond its nematocidal properties, has this compound been investigated for other applications in chemical research?

A3: Yes, this compound has been utilized in studies focused on understanding radical cyclization reactions []. Researchers employed this compound to generate the Allyl α-bromocarboxylate radical and investigate its reactivity in the presence of metallocomplex initiators []. Interestingly, unlike some related compounds, the radical derived from this compound did not undergo ring closure, providing valuable insights into the factors influencing radical cyclization processes []. This highlights the compound's utility as a tool in fundamental chemistry research.

  1. Nematocidal Activities of Halogenoalkylcarboxylic Acid Esters:
  2. Determination of the Rates of Ring-Closure of Oxygen-Containing Analogs of Hex-5-Enyl Radical by Kinetic Electron Spin Resonance Spectroscopy:

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